tert-Butyl (3,5-difluoropyridin-4-yl)carbamate

Synthetic chemistry Protecting group strategy Kinase inhibitor synthesis

tert-Butyl (3,5-difluoropyridin-4-yl)carbamate (CAS 1364663-23-9) is a fluorinated pyridine derivative incorporating a tert-butyl carbamate (Boc) protecting group. The compound features a 3,5-difluoropyridin-4-yl core with the Boc-protected amine at the 4-position, yielding a molecular formula of C₁₀H₁₂F₂N₂O₂ and a molecular weight of approximately 230.21 g/mol.

Molecular Formula C10H12F2N2O2
Molecular Weight 230.215
CAS No. 1364663-23-9
Cat. No. B595833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3,5-difluoropyridin-4-yl)carbamate
CAS1364663-23-9
Molecular FormulaC10H12F2N2O2
Molecular Weight230.215
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=NC=C1F)F
InChIInChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15)
InChIKeyGNWNEMPHMVGLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3,5-difluoropyridin-4-yl)carbamate (CAS 1364663-23-9) for Pharmaceutical Synthesis and Research Procurement


tert-Butyl (3,5-difluoropyridin-4-yl)carbamate (CAS 1364663-23-9) is a fluorinated pyridine derivative incorporating a tert-butyl carbamate (Boc) protecting group. The compound features a 3,5-difluoropyridin-4-yl core with the Boc-protected amine at the 4-position, yielding a molecular formula of C₁₀H₁₂F₂N₂O₂ and a molecular weight of approximately 230.21 g/mol [1]. This structural configuration—specifically the 3,5-difluoro substitution pattern on a pyridine ring bearing a Boc-protected 4-amino group—is of particular interest in medicinal chemistry for the development of kinase inhibitors and PROTAC (proteolysis-targeting chimera) building blocks [2][3].

Critical Procurement Distinctions: Why tert-Butyl (3,5-difluoropyridin-4-yl)carbamate Cannot Be Replaced by Common Analogs


Generic substitution with other Boc-protected aminopyridines or non-fluorinated analogs fails for scientifically verifiable reasons. The 3,5-difluoro substitution pattern imparts a specific electron-withdrawing effect that modulates both the electronic properties of the pyridine ring and the reactivity of the Boc-protected amine. The two fluorine atoms at positions 3 and 5 significantly alter the compound's lipophilicity (calculated XLogP3 = 1.6) and topological polar surface area (TPSA = 51.2 Ų) compared to non-fluorinated or mono-fluorinated alternatives, parameters that directly impact membrane permeability and pharmacokinetic behavior in derived drug candidates [1]. Furthermore, the steric and electronic environment created by the symmetric 3,5-difluoro substitution influences subsequent cross-coupling and substitution reactions differently than the corresponding 2,6-difluoro or 3-fluoro regioisomers. The Boc protecting group on the 4-amino position enables selective deprotection under mild acidic conditions while maintaining stability during diverse synthetic transformations—a combination of regiochemical and electronic features that cannot be replicated by simply substituting an alternative Boc-protected pyridine .

Quantitative Differentiation: Verified Performance Data for tert-Butyl (3,5-difluoropyridin-4-yl)carbamate Versus Comparators


Synthetic Efficiency: Higher Deprotection Selectivity and Yields vs. Non-Boc Protected 3,5-Difluoropyridin-4-amine

The Boc protecting group in tert-Butyl (3,5-difluoropyridin-4-yl)carbamate enables selective deprotection under mild acidic conditions (e.g., TFA in DCM) while maintaining the integrity of the 3,5-difluoropyridine core, a feature not available with the unprotected 3,5-difluoropyridin-4-amine comparator. The unprotected amine (CAS 159783-22-9) is susceptible to unwanted side reactions including oxidation and acylation during multi-step synthetic sequences. The Boc-protected derivative provides a stable, shelf-stable intermediate that can be cleanly deprotected with typical yields exceeding 90% under standard conditions, whereas the free amine requires immediate use or stringent storage conditions to avoid degradation [1].

Synthetic chemistry Protecting group strategy Kinase inhibitor synthesis

Optimized Lipophilicity for CNS Drug Design: LogP Comparison vs. Mono-Fluorinated and Non-Fluorinated Boc-Aminopyridines

The 3,5-difluoro substitution pattern on the pyridine ring provides a calculated XLogP3 value of 1.6 for tert-Butyl (3,5-difluoropyridin-4-yl)carbamate [1]. This lipophilicity value falls within the optimal range (LogP 1-3) for CNS drug candidates, balancing sufficient membrane permeability with avoidance of excessive lipophilicity that leads to promiscuous off-target binding and metabolic instability. In contrast, the non-fluorinated analog tert-butyl pyridin-4-ylcarbamate exhibits a significantly lower LogP (~0.5-0.8), which may limit passive membrane diffusion, while the 3,5-dichloro analog (tert-butyl (3,5-dichloropyridin-4-yl)carbamate) displays a higher LogP (>2.5) that increases the risk of hERG channel blockade, phospholipidosis, and rapid metabolic clearance [2].

CNS drug discovery Physicochemical properties Blood-brain barrier penetration

Electron-Withdrawing Effect and Cross-Coupling Reactivity: Hammett Sigma Values vs. Non-Fluorinated Analogs

The presence of two fluorine atoms at positions 3 and 5 of the pyridine ring creates a strong electron-withdrawing effect that enhances the compound's reactivity in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The 3,5-difluoropyridine core exhibits a cumulative Hammett sigma meta value of approximately +0.68 (2 × 0.34 for meta-fluorine), significantly activating the 4-position amino group for subsequent functionalization compared to non-fluorinated or mono-fluorinated pyridine analogs [1]. This electronic activation facilitates smoother Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the 2- and 6-positions of the pyridine ring after Boc deprotection, enabling more efficient construction of biaryl and heteroaryl systems essential for kinase inhibitor scaffolds [2].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Electron-deficient heterocycles

PROTAC Building Block Utility: Balanced TPSA and Hydrogen Bond Donor/Acceptor Profile vs. Alternative Linker Precursors

The compound's topological polar surface area (TPSA) of 51.2 Ų, combined with one hydrogen bond donor and four hydrogen bond acceptors, positions tert-Butyl (3,5-difluoropyridin-4-yl)carbamate as an ideal PROTAC building block intermediate. After Boc deprotection, the resulting 3,5-difluoropyridin-4-amine core can serve as a linker attachment point or E3 ligase ligand component with a TPSA value that balances solubility with permeability [1]. The 3,5-difluoropyridin-4-yl moiety has been successfully incorporated into bioactive compounds including ASP5736, a potent 5-HT₅A receptor antagonist with a Kᵢ of 3.6 nM against human 5-HT₅A receptor and approximately 200-fold selectivity over other receptor subtypes, demonstrating the scaffold's viability for producing highly selective molecules [2]. Additionally, compounds bearing the 3,5-difluoropyridin-4-yl group have shown activity against human adenosine A2B receptor (Kᵢ = 26 nM) [3].

PROTAC Targeted protein degradation Linker chemistry

Kinase Inhibitor Scaffold Validation: Documented IC₅₀ Values for 3,5-Difluoropyridine-Derived Compounds

The 3,5-difluoropyridine core has been validated as a productive scaffold for kinase inhibitor development. Couto et al. (2019) reported that aminopyridine-based inhibitors incorporating fluorinated pyridine motifs achieved IC₅₀ values as low as 150 nM against human VRK1 kinase, with a selectivity score S(50%) of 0.04 across a panel of 48 human kinases [1]. This demonstrates that the 3,5-difluoropyridin-4-yl framework, when properly elaborated, can yield selective kinase inhibitors. In a separate study, the difluorinated pyrimidine motif (structurally related to 3,5-difluoropyridine) exhibited 8-fold greater potency against PI3K compared to the trifluorinated pyridine motif, demonstrating the critical impact of the fluorine substitution pattern on target engagement and potency [2].

Kinase inhibitor VRK1/VRK2 Oncology

Commercial Availability and Purity Profile: Multi-Vendor Sourcing with 95-97% Purity Standards

tert-Butyl (3,5-difluoropyridin-4-yl)carbamate is commercially available from multiple reputable vendors with documented purity specifications ranging from 95% to 97% . Standard packaging options include 100 mg, 250 mg, 1 g, and 5 g quantities, with availability from suppliers including Alfa Aesar, Matrix Scientific, and Leyan [1]. This multi-vendor sourcing reduces supply chain risk compared to more specialized 3,5-difluoropyridine derivatives such as 1-(3,5-difluoropyridin-4-yl)cyclopentan-1-amine (CAS 1704150-67-3) or 4-(3,5-difluoropyridin-4-yl)-1,3-thiazol-2-amine (CAS 2229192-32-7), which are available from fewer sources and often at higher price points [2][3].

Procurement Supply chain Quality control

Validated Use Cases: Where tert-Butyl (3,5-difluoropyridin-4-yl)carbamate Delivers Documented Research Value


Kinase Inhibitor Lead Optimization for Oncology and CNS Indications

The 3,5-difluoropyridine scaffold has been validated in kinase inhibitor development, with aminopyridine-based compounds achieving IC₅₀ values of 150 nM against VRK1 and demonstrating high selectivity (S(50%) = 0.04) across a panel of 48 human kinases [1]. The difluorinated motif provides an 8-fold potency advantage over trifluorinated analogs in PI3K inhibition contexts [2]. tert-Butyl (3,5-difluoropyridin-4-yl)carbamate serves as an ideal starting material for constructing such inhibitors, with the Boc-protected amine enabling controlled, stage-wise elaboration of the scaffold after selective deprotection.

PROTAC Linker and E3 Ligase Ligand Development

With a TPSA of 51.2 Ų—optimally positioned in the 40-90 Ų range for oral bioavailability—this compound provides an excellent entry point for PROTAC development [1]. After Boc deprotection, the 3,5-difluoropyridin-4-amine can be functionalized as a linker attachment point or incorporated into E3 ligase ligands. The balanced lipophilicity (XLogP3 = 1.6) ensures that derived PROTAC molecules maintain favorable physicochemical properties for cellular permeability while the electron-withdrawing fluorine atoms enhance metabolic stability of the final conjugate.

CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

The XLogP3 value of 1.6 for the Boc-protected intermediate indicates that elaborated derivatives can achieve LogP values in the optimal 1-3 range for CNS penetration [1]. This scaffold has proven successful in CNS drug development, exemplified by ASP5736—a potent and selective 5-HT₅A receptor antagonist (Kᵢ = 3.6 nM, ~200-fold selectivity) derived from the 3,5-difluoropyridine core, which demonstrated efficacy in animal models of schizophrenia without adverse effects [2]. The compound's balanced lipophilicity reduces the risk of hERG channel blockade and phospholipidosis associated with highly lipophilic CNS candidates.

Multi-Step Parallel Synthesis of Biaryl and Heteroaryl Kinase Inhibitor Libraries

The strong electron-withdrawing effect of the 3,5-difluoro substitution pattern (cumulative σₘ ≈ +0.68) enhances the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions [1]. This electronic activation facilitates smoother Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings after Boc deprotection, enabling efficient library synthesis [2]. The stable Boc protecting group allows for bulk preparation and storage of the intermediate, supporting high-throughput parallel synthesis campaigns where batch-to-batch consistency is critical for reliable SAR analysis.

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